molecular formula C15H18N2O3 B2796926 (2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 444674-20-8

(2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No. B2796926
CAS RN: 444674-20-8
M. Wt: 274.32
InChI Key: DXPHUJJANNYYDV-WQLSENKSSA-N
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Description

(2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, commonly known as BHPP, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. BHPP is a member of the family of chalcones, which are naturally occurring compounds found in various plants. Chalcones have been reported to have a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. BHPP, in particular, has shown promising results in several scientific studies, making it a potential candidate for further research and development.

Scientific Research Applications

Interaction Studies

  • The compound shows unique non-hydrogen bonding interactions like N⋯π and O⋯π types in its crystal packing, which are significant in understanding molecular assembly and interactions (Zhang, Wu, & Zhang, 2011).

Structural Analogues

  • As an analog of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, it's structurally similar to compounds that inhibit the epidermal growth factor receptor (EGFR), crucial in understanding drug interactions and molecular mechanisms (Ghosh, Zheng, & Uckun, 1999).

Molecular Structure and Bonding

Application in Corrosion Inhibition

  • Research on acrylamide derivatives, structurally similar to this compound, has shown effectiveness as corrosion inhibitors for copper in acidic solutions, demonstrating the compound's potential in industrial applications (Abu-Rayyan et al., 2022).

Crystallography and Spectrometric Analysis

  • Detailed crystallographic and spectrometric analysis of similar compounds provides insights into the molecular geometry, bonding, and electronic structure, which are fundamental in material science and pharmacology (Johnson et al., 2006).

Hepatoprotective Properties

  • Derivatives of this compound were found to have significant hepatoprotective activities against drug-induced cytotoxicity in liver cells, indicating its potential therapeutic applications (Byun et al., 2010).

Optical and Electronic Properties

  • The distinct stacking mode of 3-aryl-2-cyano acrylamide derivatives, related to this compound, affects their optical properties, which is crucial in the development of materials for optoelectronic applications (Song et al., 2015).

Synthesis and Chemical Reactions

  • Research on the synthesis and reactions of similar compounds provides valuable information for chemical synthesis techniques and pharmaceutical drug development (Harisha et al., 2015).

properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-4-7-17-15(19)12(10-16)8-11-5-6-13(18)14(9-11)20-2/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,17,19)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPHUJJANNYYDV-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-butyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

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